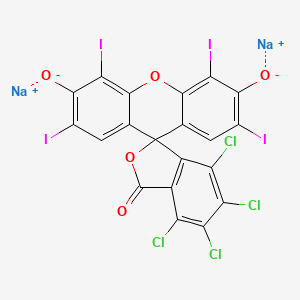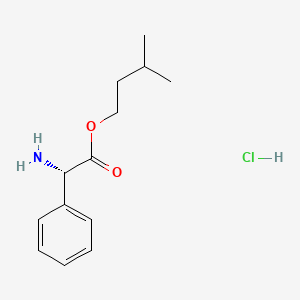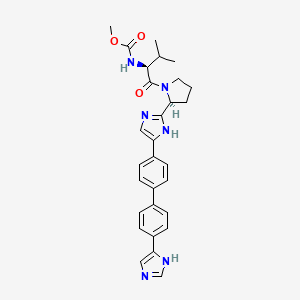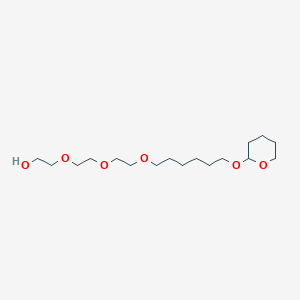![molecular formula C27H44O2 B11931203 (1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1), present in microsomes . Other enzymes, such as mitochondrial CYP27A1, can also contribute to this process .
Industrial Production Methods: Industrial production of calcifediol involves the extraction and purification of cholecalciferol from natural sources, followed by its hydroxylation using specific enzymes under controlled conditions. The product is then purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Calcifediol undergoes hydroxylation in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D . This transformation is crucial for its biological activity.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by 25-hydroxyvitamin D3-1-alpha-hydroxylase in the kidney.
Oxidation and Reduction: Calcifediol can undergo oxidation and reduction reactions, although these are less common in its primary metabolic pathway.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, which plays a vital role in calcium and phosphate homeostasis.
Scientific Research Applications
Calcifediol has numerous scientific research applications, including:
Chemistry: Used as a standard for measuring vitamin D levels in various assays.
Biology: Studied for its role in calcium and phosphate metabolism.
Medicine: Used to treat and prevent vitamin D deficiency, rickets, osteomalacia, and osteoporosis.
Industry: Employed in the formulation of dietary supplements and fortified foods.
Mechanism of Action
Calcifediol is converted to calcitriol in the kidney by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
Comparison with Similar Compounds
Cholecalciferol (Vitamin D3): The precursor of calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, produced from calcifediol.
Uniqueness: Calcifediol is unique in its rapid conversion to calcitriol, making it effective for quickly raising vitamin D levels in the body . It is also more hydrophilic than cholecalciferol, leading to better absorption in patients with fat malabsorption .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25?,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-ZJRBCIIVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)



![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
